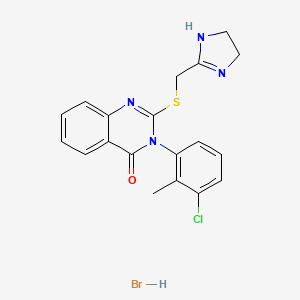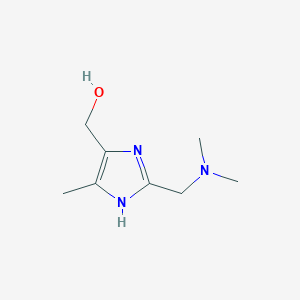
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol is an organic compound that features a dimethylamino group, a methyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol typically involves the reaction of 4-methyl-1H-imidazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methyl-1H-imidazole+formaldehyde+dimethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but differs in the presence of a methacrylate group.
4-Methylimidazole: Shares the imidazole ring but lacks the dimethylamino and hydroxyl groups.
Uniqueness
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]-5-methyl-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-12)10-8(9-6)4-11(2)3/h12H,4-5H2,1-3H3,(H,9,10) |
Clave InChI |
BZAGBVPLYKWKSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)CN(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


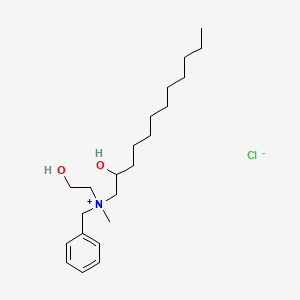
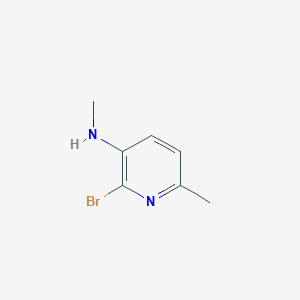
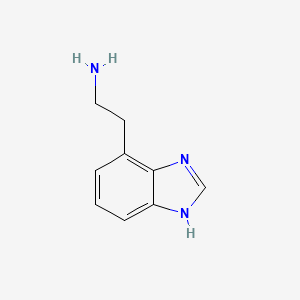
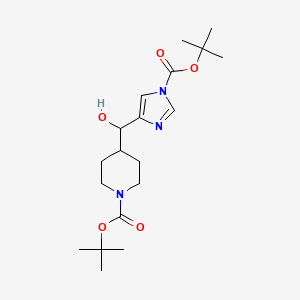
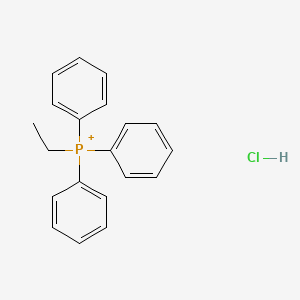

![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)

![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
